2-Amino-6-(4-fluorophenyl)-4-(furan-2-yl)-5-methylnicotinonitrile
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Overview
Description
2-Amino-6-(4-fluorophenyl)-4-(furan-2-yl)-5-methylnicotinonitrile is a complex organic compound that features a unique combination of functional groups, including an amino group, a fluorophenyl group, a furan ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-fluorophenyl)-4-(furan-2-yl)-5-methylnicotinonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the fluorophenyl group through a coupling reaction. The nitrile group is then introduced via a cyanation reaction, and finally, the amino group is added through an amination process. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient and cost-effective production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(4-fluorophenyl)-4-(furan-2-yl)-5-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Primary amines.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
2-Amino-6-(4-fluorophenyl)-4-(furan-2-yl)-5-methylnicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-(4-fluorophenyl)-4-(furan-2-yl)-5-methylnicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions that can lead to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-(4-chlorophenyl)-4-(furan-2-yl)-5-methylnicotinonitrile
- 2-Amino-6-(4-bromophenyl)-4-(furan-2-yl)-5-methylnicotinonitrile
- 2-Amino-6-(4-methylphenyl)-4-(furan-2-yl)-5-methylnicotinonitrile
Uniqueness
2-Amino-6-(4-fluorophenyl)-4-(furan-2-yl)-5-methylnicotinonitrile is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H12FN3O |
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Molecular Weight |
293.29 g/mol |
IUPAC Name |
2-amino-6-(4-fluorophenyl)-4-(furan-2-yl)-5-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C17H12FN3O/c1-10-15(14-3-2-8-22-14)13(9-19)17(20)21-16(10)11-4-6-12(18)7-5-11/h2-8H,1H3,(H2,20,21) |
InChI Key |
FREFVUBIPNVQHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N=C1C2=CC=C(C=C2)F)N)C#N)C3=CC=CO3 |
Origin of Product |
United States |
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